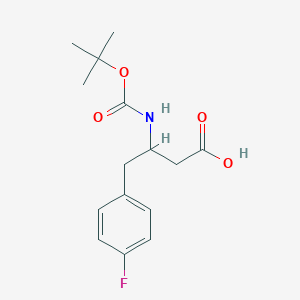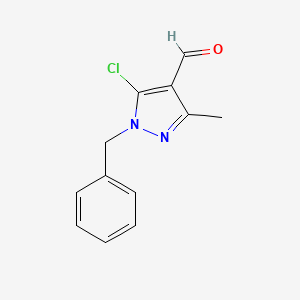
1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)-
Descripción general
Descripción
1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazole derivatives have been found to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
It’s known that the compound can be used to synthesize new pyrazole derivatives , which may interact with their targets in various ways depending on their specific structures and functional groups.
Biochemical Pathways
The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions . It’s also involved in the Knoevenagel condensation with ethylcyanoacetate . These reactions can lead to the formation of various pyrazole derivatives, which can affect different biochemical pathways depending on their specific structures and properties.
Result of Action
The compound participates in the synthesis of 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives, which have potential anticonvulsant properties . Additionally, pyrazole derivatives synthesized from this compound have been pharmacologically evaluated for analgesic and anti-inflammatory activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Knoevenagel condensation of the compound with ethylcyanoacetate has been reported to occur at 0°C .
Análisis Bioquímico
Biochemical Properties
1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with thiolates, azides, and amines, forming stable complexes through cyclocondensation reactions . These interactions are essential for the synthesis of new pyrazole derivatives, which are valuable in pharmaceutical and agricultural applications.
Cellular Effects
The effects of 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the growth of certain tumor cell lines, indicating its potential as an anticancer agent . Additionally, it has been observed to affect the expression of specific genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties.
Molecular Mechanism
At the molecular level, 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function. For example, this compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
The temporal effects of 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that its effects on cellular function can persist for extended periods, indicating its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- vary with different dosages. At low doses, it exhibits beneficial effects such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic transformations can influence the compound’s biological activity and toxicity. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into cells via active transport mechanisms and distributed to various organelles where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
1-benzyl-5-chloro-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9-11(8-16)12(13)15(14-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAUOTJMDXPTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368658 | |
| Record name | T0517-6127 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68827-40-7 | |
| Record name | T0517-6127 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/new.no-structure.jpg)
![(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B3055999.png)
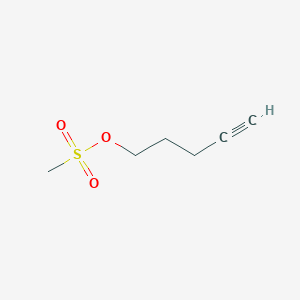

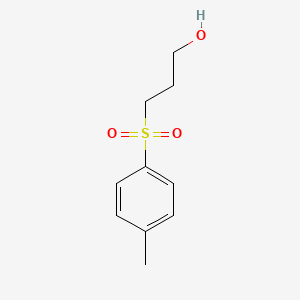
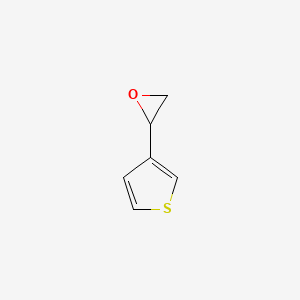
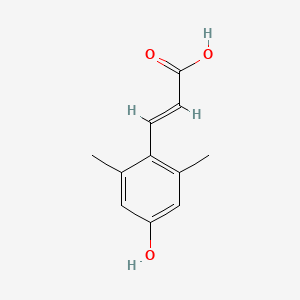
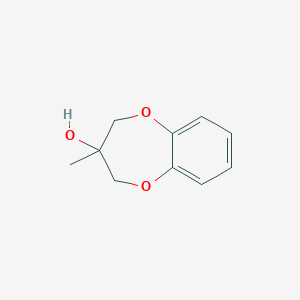
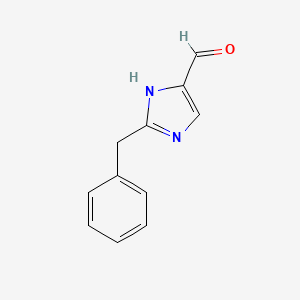
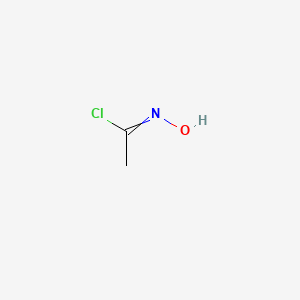
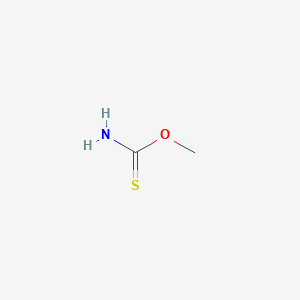
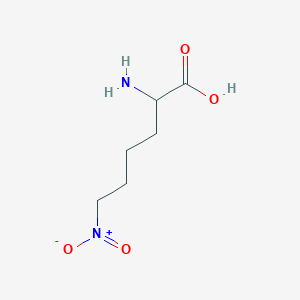
![1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-](/img/structure/B3056016.png)
